4,4'-Sulfanediyldibenzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Sulfanediyldibenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Sulfanediyldibenzaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfanediyldibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiolates or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 4,4’-Sulfanediyldibenzoic acid.
Reduction: 4,4’-Sulfanediyldibenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Sulfanediyldibenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Sulfanediyldibenzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Thiodibenzaldehyde: A closely related compound with similar chemical properties.
4,4’-Sulfonylbisbenzaldehyde: Contains a sulfonyl group instead of a sulfur atom, leading to different reactivity and applications.
4,4’-Methylenedibenzaldehyde: Contains a methylene bridge instead of a sulfur atom, resulting in different chemical behavior.
Uniqueness
4,4’-Sulfanediyldibenzaldehyde is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1216-03-1 |
---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
4-(4-formylphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C14H10O2S/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H |
InChI Key |
GWTWOYXFOWVANH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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